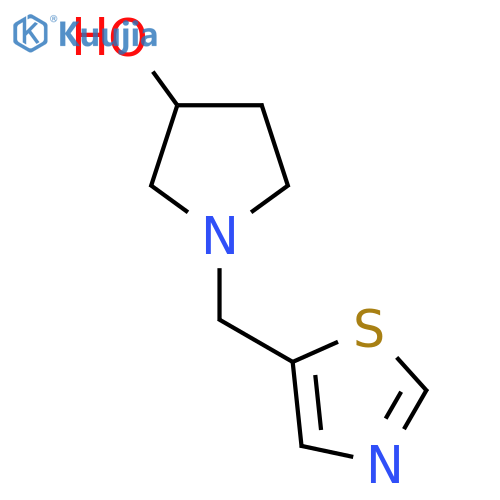Cas no 1289385-76-7 (1-Thiazol-5-ylmethyl-pyrrolidin-3-ol)

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol
- 1-(Thiazol-5-ylmethyl)pyrrolidin-3-ol
- (R)-1-(Thiazol-5-ylmethyl)pyrrolidin-3-ol
- SBB075444
- 1-Thiazol-5-ylmethylpyrrolidin-3-ol
- 1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol
-
- インチ: 1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2
- InChIKey: ILMHVKMFIHYGJQ-UHFFFAOYSA-N
- ほほえんだ: S1C=NC=C1CN1CCC(C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- トポロジー分子極性表面積: 64.599
1-Thiazol-5-ylmethyl-pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM492960-1g |
1-(Thiazol-5-ylmethyl)pyrrolidin-3-ol |
1289385-76-7 | 95% | 1g |
$628 | 2024-08-02 | |
| Fluorochem | 090603-500mg |
1-Thiazol-5-ylmethyl-pyrrolidin-3-ol |
1289385-76-7 | 500mg |
£320.00 | 2022-03-01 |
1-Thiazol-5-ylmethyl-pyrrolidin-3-ol 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-Thiazol-5-ylmethyl-pyrrolidin-3-olに関する追加情報
Recent Advances in the Study of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol (CAS: 1289385-76-7) in Chemical Biology and Pharmaceutical Research
The compound 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol (CAS: 1289385-76-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, featuring a thiazole and pyrrolidine moiety, has been investigated for its role in modulating various biological pathways, particularly those related to inflammation, oncology, and infectious diseases. Recent studies have highlighted its unique structural properties, which enable selective interactions with target proteins, making it a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol derivatives as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling pathways. The researchers employed a combination of structure-activity relationship (SAR) analysis and molecular docking simulations to optimize the compound's binding affinity and selectivity. The results demonstrated that certain derivatives exhibited nanomolar inhibitory activity against IRAK4, with minimal off-target effects, suggesting their potential as novel anti-inflammatory agents.
In the context of oncology, a recent preprint on bioRxiv reported the compound's efficacy in targeting protein-protein interactions (PPIs) involved in cancer cell proliferation. Specifically, 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol was found to disrupt the interaction between MDM2 and p53, a critical regulatory axis in tumor suppression. In vitro assays using human cancer cell lines showed that the compound induced p53 stabilization and subsequent apoptosis, particularly in p53 wild-type tumors. These findings underscore its potential as a scaffold for developing next-generation anticancer therapeutics.
Another notable application of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol lies in antimicrobial research. A 2024 study in Antimicrobial Agents and Chemotherapy investigated its role as a disruptor of bacterial biofilm formation. The compound was shown to interfere with quorum-sensing systems in Pseudomonas aeruginosa and Staphylococcus aureus, reducing biofilm viability by up to 70% at sub-MIC concentrations. This property, combined with its low cytotoxicity to mammalian cells, positions it as a promising lead for addressing antibiotic resistance.
From a chemical perspective, recent advancements in the synthesis of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol have focused on improving yield and enantioselectivity. A novel asymmetric synthesis route published in Organic Letters (2023) achieved >90% enantiomeric excess using a chiral auxiliary-mediated cyclization strategy. This methodological breakthrough is expected to facilitate the production of optically pure derivatives for more precise biological evaluation.
Despite these promising developments, challenges remain in the clinical translation of 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability and requires structural optimization to enhance metabolic stability. Current research efforts are directed toward prodrug strategies and formulation approaches to address these limitations while maintaining the compound's biological activity.
In conclusion, 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol (CAS: 1289385-76-7) represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and diverse biological activities make it a valuable subject for ongoing research in drug discovery. Future studies should focus on elucidating its mechanism of action in different disease contexts and optimizing its drug-like properties for clinical development.
1289385-76-7 (1-Thiazol-5-ylmethyl-pyrrolidin-3-ol) 関連製品
- 1805486-57-0(3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-6-sulfonyl chloride)
- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)
- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)
- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)
- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)
- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)




